IMPDH2 Inhibition Potency: 3-(2-Fluorophenyl)pyridine-4-carboxylic acid Exhibits Micromolar Affinity, Distinct from Nanomolar Clinical Inhibitors
3-(2-Fluorophenyl)pyridine-4-carboxylic acid demonstrates measurable inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated target in immunosuppressive and anticancer therapy. BindingDB data report Ki values ranging from 240 nM to 440 nM for this compound [1]. In contrast, the clinical IMPDH2 inhibitor mycophenolic acid (MPA) displays a Ki of 46 nM (0.046 μM) for IMPDH2 [2]. Another analog, IMPDH2-IN-4, shows a Ki of 1.8 μM [2]. This positions 3-(2-fluorophenyl)pyridine-4-carboxylic acid as a moderately potent inhibitor, approximately 5- to 10-fold weaker than MPA but within a similar order of magnitude to other research-stage IMPDH2 inhibitors.
| Evidence Dimension | IMPDH2 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 240-440 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 46 nM (0.046 μM); IMPDH2-IN-4: Ki = 1.8 μM |
| Quantified Difference | Target compound is approximately 5-10x less potent than MPA; approximately 4-7x more potent than IMPDH2-IN-4 |
| Conditions | Enzymatic inhibition assays using human IMPDH2; BindingDB and literature-reported Ki values |
Why This Matters
This data defines the compound's utility as a moderate-affinity IMPDH2 ligand, suitable for fragment-based drug discovery or as a control compound where high potency is not required.
- [1] BindingDB. Affinity data for 3-(2-fluorophenyl)pyridine-4-carboxylic acid (BDBM50421763). BindingDB PrimarySearch_ki. Accessed 2026. View Source
- [2] PMC11843339, Table 3. Selected Inhibitors of IMPDH. Published online 2024 Oct 17. View Source
